molecular formula C12H26GeO2 B14404647 Propan-2-yl 2-(triethylgermyl)propanoate CAS No. 88011-29-4

Propan-2-yl 2-(triethylgermyl)propanoate

Cat. No.: B14404647
CAS No.: 88011-29-4
M. Wt: 274.96 g/mol
InChI Key: JJOPWMWVRXZXSR-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(triethylgermyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a unique combination of a propanoate ester and a triethylgermyl group, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(triethylgermyl)propanoate typically involves the esterification of propanoic acid with propan-2-ol in the presence of a catalyst. The triethylgermyl group is introduced through a subsequent reaction with triethylgermanium chloride. The reaction conditions often require anhydrous environments and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. The scalability of the production process is crucial for meeting industrial demands .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(triethylgermyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Propan-2-yl 2-(triethylgermyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(triethylgermyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, while the triethylgermyl group may interact with metal ions or enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

88011-29-4

Molecular Formula

C12H26GeO2

Molecular Weight

274.96 g/mol

IUPAC Name

propan-2-yl 2-triethylgermylpropanoate

InChI

InChI=1S/C12H26GeO2/c1-7-13(8-2,9-3)11(6)12(14)15-10(4)5/h10-11H,7-9H2,1-6H3

InChI Key

JJOPWMWVRXZXSR-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C(C)C(=O)OC(C)C

Origin of Product

United States

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